molecular formula C9H17NO7S B568388 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID CAS No. 124650-46-0

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

货号 B568388
CAS 编号: 124650-46-0
分子量: 283.295
InChI 键: JEPVUMTVFPQKQE-NOVZGDRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, also known as Troglitazone, is a chemical compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic drug, but due to its adverse effects, it was withdrawn from the market. However, it has been extensively studied for its potential therapeutic applications in various diseases.

作用机制

The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis, resulting in decreased lipid accumulation.
Biochemical and Physiological Effects:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to improve insulin sensitivity and glucose uptake in various tissues, including adipose tissue, liver, and skeletal muscle. It also leads to the reduction of circulating free fatty acids and triglycerides. 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been shown to improve endothelial function and reduce oxidative stress.

实验室实验的优点和局限性

The advantages of using 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in lab experiments include its well-characterized mechanism of action and its ability to modulate various signaling pathways. However, its adverse effects, such as hepatotoxicity, limit its use in lab experiments.

未来方向

1. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in various diseases.
2. The development of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID analogs with improved efficacy and safety profiles.
3. The identification of biomarkers that can predict the response to 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID treatment.
4. The investigation of the role of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in the regulation of autophagy and apoptosis.
5. The development of novel drug delivery systems for 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID to improve its bioavailability and reduce its adverse effects.
Conclusion:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-characterized mechanism of action and ability to modulate various signaling pathways make it a promising candidate for drug development. However, its adverse effects, such as hepatotoxicity, limit its use in clinical practice. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID and to develop novel drug delivery systems to improve its efficacy and safety profiles.

合成方法

The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the reaction of 5-bromo-2-pentanone with D-galactose, followed by the formation of a thiazolidine ring through the reaction with cysteine. This is then oxidized to form the carboxylic acid group, resulting in the formation of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID.

科学研究应用

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been studied for its potential role in the treatment of metabolic disorders such as obesity and diabetes.

属性

CAS 编号

124650-46-0

分子式

C9H17NO7S

分子量

283.295

IUPAC 名称

(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1

InChI 键

JEPVUMTVFPQKQE-NOVZGDRXSA-N

SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

同义词

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。